N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Overview
Description
N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a useful research compound. Its molecular formula is C26H28N2O5 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity and Cytotoxicity
- Research has demonstrated that certain carbazole derivatives, including N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, exhibit notable antimicrobial activity against a range of bacterial and fungal species. Additionally, these compounds were evaluated for their cytotoxic effects, with some showing lower cytotoxic activity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Synthesis and Bioactivity
- Novel carbazole derivatives, including 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2 λ5-oxazaphosphole 2-oxides, were synthesized and screened for antifungal and antibacterial activity, exhibiting moderate activity (Srinivasulu et al., 2007).
Cytotoxicity Against Cancer Cells
- Carbazole-based compounds such as 1-(3'-(9H-carbazol-4-yloxy)-2'-hydroxypropyl)-3-aryl-1H-pyrazole-5-carboxylic acid derivatives have been synthesized and tested for their cytotoxicity against various cancer cell lines, showing the ability to suppress tumor cancer cell growth (Nagarapu et al., 2010).
Pharmacological Assessment
- Certain acetamide derivatives with a carbazole nucleus have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, demonstrating activities comparable with standard drugs (Rani et al., 2016).
Crystal Structure Analysis
- The crystal structure of compounds like carvedilol dihydrogen phosphate hemihydrate, which contain the carbazole system, has been analyzed, revealing significant details about the interactions within the crystal structure (Chernyshev et al., 2009).
Metabolism Studies
- Studies on the comparative metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes provide insights into the metabolic pathways and differences between species (Coleman et al., 2000).
properties
IUPAC Name |
N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-18(29)28(14-15-32-24-12-6-5-11-23(24)31-2)16-19(30)17-33-25-13-7-10-22-26(25)20-8-3-4-9-21(20)27-22/h3-13,19,27,30H,14-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWYDYFXHWMIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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